molecular formula C13H9Cl3F3N3O B2577926 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,6-dichlorobenzyl)oxime CAS No. 318284-45-6

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,6-dichlorobenzyl)oxime

Cat. No. B2577926
CAS RN: 318284-45-6
M. Wt: 386.58
InChI Key: MGXISVGXEQQNHU-DENHBWNVSA-N
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Description

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,6-dichlorobenzyl)oxime is a useful research compound. Its molecular formula is C13H9Cl3F3N3O and its molecular weight is 386.58. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,6-dichlorobenzyl)oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,6-dichlorobenzyl)oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Pyrazolo[4,3-c]pyridines

Research has demonstrated the utility of derivatives of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde in the synthesis of pyrazolo[4,3-c]pyridines through Sonogashira-type reactions. These derivatives serve as precursors for cross-coupling reactions with various alkynes, leading to the formation of 5-alkynyl-1H-pyrazole-4-carbaldehydes. Subsequent transformations and cyclizations yield 1-phenylpyrazolo[4,3-c]pyridines and their oxides, which are of interest for their structural and potentially pharmacological properties (Vilkauskaitė et al., 2011); (Palka et al., 2014).

Development of Antimicrobial Agents

Another avenue of research has explored the synthesis of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents. By employing a Vilsmeier–Haack reaction approach, a series of compounds exhibiting a broad spectrum of antimicrobial activities and moderate to good anti-oxidant activities were synthesized. This research highlights the compound's role in the development of new antimicrobial agents with potential application in combating bacterial and fungal infections (Bhat et al., 2016).

Crystal Structure and Molecular Interactions

The crystal structure and molecular interactions of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde derivatives have also been a subject of investigation. Studies have provided detailed insights into the crystallographic properties and the supramolecular assembly of these compounds. Understanding these aspects is crucial for the design and development of compounds with desired physical and chemical properties (Xu & Shi, 2011); (Trilleras et al., 2014).

Ultrasonic-Assisted Synthesis

The use of ultrasonics has been explored to promote the synthesis of derivatives involving the compound . This method offers advantages such as reduced reaction times and improved yields, highlighting an efficient approach to the synthesis of chemically complex derivatives under more sustainable and eco-friendly conditions (Trilleras et al., 2013).

properties

IUPAC Name

(E)-1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-[(2,6-dichlorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3F3N3O/c1-22-12(16)7(11(21-22)13(17,18)19)5-20-23-6-8-9(14)3-2-4-10(8)15/h2-5H,6H2,1H3/b20-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXISVGXEQQNHU-DENHBWNVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=NOCC2=C(C=CC=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C(F)(F)F)/C=N/OCC2=C(C=CC=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,6-dichlorobenzyl)oxime

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